An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, non-proteinogenic amino acid that serves as a rigid analog of phenylalanine.[1][2] Its unique structural properties have established it as a valuable building block in medicinal chemistry, particularly in the design of peptide-based drugs and other biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Tic and its derivatives, with a focus on its applications in drug discovery. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside quantitative data and visualizations of key signaling pathways.
Chemical and Physical Properties
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a bicyclic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of approximately 177.20 g/mol .[3] The presence of a chiral center at the 3-position means it can exist as (S) and (R) enantiomers, which often exhibit different biological activities.[4] The (S)-enantiomer is of particular interest in drug design as a constrained analog of L-phenylalanine.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [3] |
| CAS Number | 67123-97-1 (racemate) | [3] |
Synthesis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives is most commonly achieved through the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[2] Other synthetic methods include the Bischler-Napieralski reaction, Diels-Alder reaction, and enyne metathesis.[2]
Experimental Protocol: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
This protocol describes the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from D-phenylalanine.
Materials:
-
D-phenylalanine (50 g, 0.3 mol)
-
Concentrated hydrochloric acid (386 mL)
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Formalin (37% wt, 113.7 mL)
Procedure:
-
Combine D-phenylalanine, concentrated hydrochloric acid, and formalin in a suitable reaction vessel.
-
Stir the mixture vigorously and heat to 95°C.
-
Maintain the reaction at this temperature for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.
-
Filter the resulting precipitate and wash with cold water.
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The collected precipitate is (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Note: This protocol is adapted from a synthesis of the (R)-enantiomer. The same procedure can be applied using L-phenylalanine to obtain the (S)-enantiomer.
Biological Activities and Therapeutic Potential
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
Anticancer Activity
Derivatives of Tic have shown promising anticancer properties. They can act as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells.
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Signaling Pathway: Inhibition of Bcl-2/Mcl-1 by Tic derivatives disrupts their sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, culminating in apoptosis. A key executioner caspase in this pathway is caspase-3.
Caption: Bcl-2/Mcl-1 Inhibition Pathway by Tic Derivatives.
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A decapeptide containing Tic, designated DEC-1, has demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line.[5] Molecular docking studies suggest that this peptide may also inhibit Keap-1, a regulator of the Nrf2 antioxidant response, and modulate the Akt signaling pathway.[5]
| Compound | Target/Assay | Activity | Reference |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Antiproliferative activity (Huh-7 cells) | EC₅₀ = 13.97 μM | [1] |
| Substituted Tic Derivative (compound 1) | Bcl-2 protein binding | Kᵢ = 5.2 μM | [6] |
| Decapeptide containing Tic (DEC-1) | Antiproliferative activity (MCF-7 cells) | IC₅₀ = 3.38 μM | [5] |
Neuroprotective Effects
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective potential, particularly in the context of Alzheimer's disease.
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Signaling Pathway: Certain Tic derivatives have been shown to modulate the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. They can stimulate the non-amyloidogenic pathway by activating the ERK signaling pathway, leading to increased production of the soluble and neuroprotective sAPPα fragment. Additionally, they can act as γ-secretase inhibitors, reducing the production of the amyloid-β (Aβ) peptides that form toxic plaques.
Caption: Modulation of APP Processing by Tic Derivatives.
Opioid Receptor Modulation
Tic has been incorporated into tetrapeptides, such as TIPP (Tyr-Tic-Phe-Phe), which are potent and selective δ-opioid receptor antagonists. These compounds are valuable tools for studying the pharmacology of opioid receptors and have the potential to be developed into therapeutics with reduced side effects compared to traditional opioids. Peptides containing Tic have been shown to bind to opioid receptors with nanomolar affinity.
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the Tic derivative and a vehicle control. Incubate for the desired time period (e.g., 24-72 hours).
-
Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay
Principle: This fluorometric assay detects the activity of caspase-3, a key executioner of apoptosis. Activated caspase-3 in cell lysates cleaves a specific substrate, releasing a fluorescent molecule.
Procedure:
-
Treat cells with the Tic derivative to induce apoptosis.
-
Lyse the cells using a chilled cell lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
Principle: This competitive binding assay measures the ability of a compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain.
Procedure:
-
To the wells of a black 96- or 384-well plate, add serially diluted concentrations of the Tic derivative.
-
Add a fixed concentration of the Bcl-2 family protein (e.g., Bcl-2 or Mcl-1).
-
Incubate at room temperature to allow for inhibitor-protein binding.
-
Add a fixed concentration of a fluorescently labeled BH3 peptide tracer (e.g., FITC-Bak BH3).
-
Incubate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader. A decrease in polarization indicates displacement of the tracer by the inhibitor.
ERK Phosphorylation Assay (Western Blot)
Principle: This assay quantifies the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.
Procedure:
-
Treat cells with the Tic derivative for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.
-
Quantify the band intensities to determine the p-ERK/total ERK ratio.
γ-Secretase Activity Assay
Principle: This cell-based or in vitro assay measures the cleavage of an APP-derived substrate by γ-secretase. Inhibition of the enzyme results in a decrease in the cleavage products.
Procedure (Cell-based):
-
Use a cell line stably expressing a fluorescently tagged APP-C99 construct.
-
Incubate the cells with the Tic derivative for 24 hours.
-
Inhibition of γ-secretase leads to the accumulation of the fluorescent APP-C99 substrate within the cells.
-
Fix and stain the cell nuclei (e.g., with DAPI).
-
Quantify the retained fluorescent APP vesicles using high-content imaging and analysis.
Conclusion
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a versatile and valuable scaffold in drug discovery. Its constrained nature allows for the design of potent and selective modulators of various biological targets, including those involved in cancer, neurodegenerative diseases, and pain signaling. The synthetic accessibility of Tic and its derivatives, coupled with a growing understanding of their mechanisms of action, positions this compound as a key building block for the development of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to explore the potential of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in their drug development programs.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. prepchem.com [prepchem.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
